(4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
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Overview
Description
(4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is a compound with the empirical formula C17H14O3 and a molecular weight of 266.29 g/mol . It is commonly used as a building block in chemical probe synthesis due to its trifunctional nature, containing a light-activated benzophenone, an alkyne tag, and a hydroxyl synthetic handle . This compound allows for UV light-induced covalent modification of biological targets, making it valuable in chemical biology experiments .
Preparation Methods
The synthesis of (4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzophenone with propargyl bromide in the presence of a base to form the alkyne-functionalized benzophenone . The hydroxyl group is then introduced through a subsequent reaction with formaldehyde under basic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
(4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzophenone moiety can be reduced to form a secondary alcohol.
Substitution: The alkyne group can participate in click chemistry reactions, such as azide-alkyne cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate), reducing agents like sodium borohydride, and copper(I) catalysts for click chemistry . Major products formed from these reactions include various substituted benzophenones and triazole derivatives .
Scientific Research Applications
(4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Chemical Biology: Used as a photoaffinity probe to study protein-ligand interactions and identify molecular targets.
Medicinal Chemistry: Employed in the development of novel therapeutic agents by modifying pharmacophores with the alkyne tag for further functionalization.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone involves its ability to form covalent bonds with biological targets upon UV light activation . The benzophenone moiety absorbs UV light, generating a reactive triplet state that can insert into C-H bonds of nearby molecules . This covalent modification allows for the identification and study of molecular targets and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar compounds to (4-(Hydroxymethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone include:
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Lacks the hydroxyl group, making it less versatile in chemical modifications.
(4-(Bromomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: Contains a bromomethyl group instead of a hydroxymethyl group, which can be used for different types of chemical reactions.
The uniqueness of this compound lies in its trifunctional nature, allowing for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl]-(4-prop-2-ynoxyphenyl)methanone |
InChI |
InChI=1S/C17H14O3/c1-2-11-20-16-9-7-15(8-10-16)17(19)14-5-3-13(12-18)4-6-14/h1,3-10,18H,11-12H2 |
InChI Key |
YAUDONHQCYEKJS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CO |
Origin of Product |
United States |
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